Ethylenediaminetetraacetic acid (disodium dihydrate)

説明

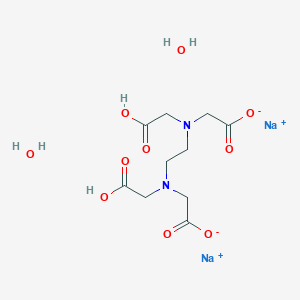

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate, commonly known as ethylenediaminetetraacetic acid (EDTA) disodium salt dihydrate, is a chelating agent widely used in molecular biology, industrial processes, and medical applications. Its IUPAC name reflects its structure: two sodium ions neutralize two carboxyl groups, while the remaining two carboxyl groups and amine nitrogens coordinate metal ions . Key properties include:

- Molecular formula: C₁₀H₁₈N₂Na₂O₁₀

- Molecular weight: 372.24 g/mol

- Appearance: White to yellow crystalline powder

- Melting point: 252°C (decomposition)

- Solubility: 0.005% insoluble matter in aqueous solution (pH 4.0–6.0) .

EDTA disodium salt dihydrate is utilized in buffer preparation (e.g., DNA/RNA extraction buffers) and as a metal ion scavenger in diagnostics and food preservation .

特性

Key on ui mechanism of action |

Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart. Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium. |

|---|---|

CAS番号 |

6381-92-6 |

分子式 |

C10H18N2Na2O10 |

分子量 |

372.24 g/mol |

IUPAC名 |

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate |

InChI |

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2 |

InChIキー |

OVBJJZOQPCKUOR-UHFFFAOYSA-L |

不純物 |

Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

正規SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+] |

Color/Form |

White crystalline powder |

密度 |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

引火点 |

Flash point is> 100 °C, |

melting_point |

MP: 242 °C /EDTA disodium dihydrate/ |

他のCAS番号 |

6381-92-6 |

物理的記述 |

Liquid; Dry Powder; Other Solid White odorless solid; [JECFA] White odorless crystals; [Mallinckrodt Baker MSDS] |

ピクトグラム |

Irritant; Health Hazard |

関連するCAS |

10378-23-1 65501-25-9 13235-36-4 67401-50-7 |

溶解性 |

SOL IN SOLN OF ALKALI HYDROXIDES Insoluble in common organic solvents In water, 1,000 mg/L at 25 °C 9.26e+00 g/L Solubility in water, g/100ml at 20Â °C: 0.05 (very poor) |

同義語 |

(Ethylenedinitrilo)tetraacetic Acid Disodium Salt Dihydrate; N,N’-1,2-Ethanediylbis[N-(carboxymethyl)glycine Disodium Salt Dihydrate; Disodium EDTA Dihydrate; Disodium Dihydrogen Ethylenediaminetetraacetate Dihydrate; Disodium Edetate Dihydrate; Diso |

蒸気圧 |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Stoichiometry

The cyanide-mediated method, described in a patented industrial process, involves the condensation of ethylene diamine with formaldehyde and sodium cyanide under alkaline conditions. The reaction proceeds via the formation of intermediate nitrile groups, which are subsequently hydrolyzed to carboxylate functionalities.

The stoichiometric ratio of reactants is critical:

-

10 mols ethylene diamine (as a 30% aqueous solution)

-

4 mols solid sodium hydroxide

-

40 mols sodium cyanide (as a 30% aqueous solution)

-

42 mols formaldehyde (37–40% aqueous solution)

Stepwise Procedure

-

Base Activation : Ethylene diamine and sodium hydroxide are combined in a steam-heated reactor equipped with an agitator. The mixture is heated to 60°C under a 10-inch vacuum to initiate nucleophilic reactivity.

-

Cyanide and Formaldehyde Addition : Sodium cyanide and formaldehyde are added incrementally over 8–10 hours. The vacuum maintains incipient boiling, ensuring continuous removal of volatile byproducts.

-

Hydrolysis and Neutralization : The crude product, an aqueous solution of sodium EDTA, is treated with additional ethylene diamine tetraacetic acid (264 g per 1,000 g crude product) to enhance crystallization efficiency. The mixture is heated to boiling, then cooled to precipitate the disodium salt.

Crystallization and Purification

The crystallized product is filtered, washed with ice-cold water, and dried to constant weight. Key quality parameters include:

| Parameter | Value |

|---|---|

| Yield | 452 g per 1,000 g crude |

| Sodium content | 13.26% (theoretical: 13.70%) |

| Heavy metal impurities | ≤10 ppm |

| Formaldehyde residues | ≤100 ppm |

This method achieves a final product purity of ≥99.0% after drying, with a characteristic white crystalline morphology and a pH of 5.3.

Chloroacetic Acid Route

Reaction Pathway

An alternative synthesis avoids cyanide by employing chloroacetic acid as the carboxylation agent. Ethylene diamine reacts with chloroacetic acid in a stepwise nucleophilic substitution, followed by neutralization with sodium hydroxide:

-

Carboxymethylation :

-

Neutralization :

Industrial Production

Large-scale reactors facilitate this exothermic reaction under controlled pH (10–12) and temperature (80–90°C) conditions. Key steps include:

-

Continuous Stirring : Ensures homogeneous mixing and prevents localized overheating.

-

pH Monitoring : Maintains alkalinity to drive the reaction to completion.

-

Crystallization : The disodium salt is crystallized as the dihydrate by slow cooling, followed by vacuum filtration and ethanol washes to remove residual chloride ions.

Product Characterization

| Property | Specification |

|---|---|

| Molecular formula | CHNNaO·2HO |

| Melting point | 242°C |

| Solubility | 0.05 g/100 mL in water at 20°C |

| Purity | ≥99.0% (anhydrous basis) |

Comparative Analysis of Preparation Methods

Yield and Efficiency

| Method | Yield | Reaction Time | Toxicity Concerns |

|---|---|---|---|

| Cyanide-mediated | 45.2% | 8–10 hours | High (cyanide usage) |

| Chloroacetic acid | 60–70% | 4–6 hours | Moderate (chloride byproducts) |

The chloroacetic acid route offers higher yields and shorter reaction times but generates hydrochloric acid as a byproduct, necessitating corrosion-resistant equipment.

Industrial-Scale Optimization

Modern facilities integrate real-time monitoring systems to optimize parameters such as:

化学反応の分析

Types of Reactions

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate primarily undergoes chelation reactions. It forms stable complexes with metal ions, which can be utilized in various chemical processes .

Common Reagents and Conditions

Chelation Reactions: The compound reacts with metal ions such as calcium, magnesium, and zinc under neutral to slightly alkaline conditions.

Oxidation and Reduction: disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate does not typically undergo oxidation or reduction reactions due to its stable structure.

Major Products Formed

The major products formed from the reactions of ethylenediaminetetraacetic acid disodium salt dihydrate are metal-EDTA complexes. These complexes are highly stable and are used in various applications, including water treatment and analytical chemistry .

科学的研究の応用

Chemical and Analytical Applications

Chelation in Analytical Chemistry

Disodium EDTA is widely used in analytical chemistry to determine metal ion concentrations. Its ability to bind metal ions allows for accurate quantification through complexometric titration methods. This property is essential in environmental testing, where heavy metals in water samples need to be measured precisely.

Stabilization of Metal Ions

In chemical reactions requiring metal ions as catalysts, disodium EDTA helps stabilize these ions, preventing precipitation and ensuring consistent reaction conditions. This stabilization is crucial in synthetic organic chemistry and industrial applications where metal catalysts are employed.

Biological Applications

Enzyme Inhibition

Disodium EDTA is utilized in biological research for its ability to inhibit metalloproteases and other enzymes that depend on metal ions for activity. This inhibition is particularly useful in enzyme assays and protein purification processes, enabling researchers to study enzyme kinetics and mechanisms without interference from metal ion activity.

Cell Culture Media

In cell biology, disodium EDTA is often added to culture media to prevent the precipitation of calcium and magnesium ions, which can interfere with cellular processes. By sequestering these ions, researchers can maintain optimal growth conditions for various cell lines.

Medical Applications

Chelation Therapy

One of the most significant medical applications of disodium EDTA is in chelation therapy for the treatment of heavy metal poisoning. The compound binds to toxic metals such as lead and mercury in the bloodstream, facilitating their excretion through the kidneys. This application has been extensively studied and documented in clinical settings.

Cardiovascular Health

Research has indicated potential benefits of disodium EDTA in treating cardiovascular diseases by reducing lead levels in patients. Some studies suggest that it may help improve blood flow and reduce arterial plaque formation by chelating harmful metals that contribute to cardiovascular issues.

Industrial Applications

Water Treatment

Disodium EDTA is employed in water treatment processes to sequester metal ions that can cause scale formation in pipes and equipment. By preventing the precipitation of these ions, it helps maintain the efficiency of water systems and reduces maintenance costs.

Cosmetic Formulations

In cosmetics, disodium EDTA serves as a stabilizing agent that enhances the efficacy of preservatives by binding metal ions that could otherwise catalyze degradation reactions. Its inclusion helps prolong the shelf life of cosmetic products.

作用機序

disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate exerts its effects through chelation. It binds to metal ions, forming stable octahedral complexes. This binding prevents the metal ions from participating in unwanted chemical reactions. The compound’s ability to chelate metal ions is due to the presence of multiple carboxyl and amine groups that coordinate with the metal ions .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

EDTA Tetrasodium Salt (CAS 13235-36-4)

- Structure : Four sodium ions neutralize all carboxyl groups.

- Molecular formula : C₁₀H₁₂N₂Na₄O₈·4H₂O (tetrahydrate) .

- Applications : Used in alkaline buffers (e.g., ammonia detection reagents) due to its high solubility at pH >10 .

- Key difference : Higher solubility in alkaline conditions compared to the disodium salt but less selective for divalent cations like Ca²⁺ or Zn²⁺ .

Calcium Disodium EDTA (CAS 23411-34-9)

- Structure : Calcium ion replaces two sodium ions in the EDTA complex.

- Molecular formula : C₁₀H₁₂CaN₂Na₂O₈·xH₂O (primarily dihydrate) .

- Applications : Clinically approved for heavy metal detoxification (e.g., lead poisoning) due to preferential binding to Ca²⁺ and transition metals .

- Key difference : Higher affinity for divalent metals (e.g., Pb²⁺) compared to disodium EDTA, making it unsuitable for general-purpose buffers .

Zinc Disodium EDTA (CAS 14025-21-9)

- Structure : Zinc ion coordinates with EDTA, with two sodium counterions.

- Molecular formula : C₁₀H₁₂N₂Na₂O₈Zn .

- Applications : Used in fertilizers and nutraceuticals for zinc delivery, leveraging EDTA’s stability in preventing zinc precipitation .

- Key difference : Targeted delivery of Zn²⁺, unlike disodium EDTA’s broad chelation .

EGTA (Ethylene Glycol-bis(β-aminoethyl Ether)-N,N,N′,N′-tetraacetic Acid)

- Structure : Similar to EDTA but with ethylene glycol linkages, reducing Mg²⁺ affinity .

- Applications : Selective Ca²⁺ chelation in electrophysiology (e.g., isolating Ca²⁺ currents in ion channel studies) .

- Key difference : 10,000-fold higher selectivity for Ca²⁺ over Mg²⁺ compared to EDTA, making it ideal for Ca²⁺-specific applications .

Physical and Chemical Properties

生物活性

Disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate; dihydrate, commonly known as disodium EDTA (Ethylenediaminetetraacetic acid disodium salt), is a versatile chelating agent with significant biological activity. This compound is widely used in various fields, including biochemistry, medicine, and environmental science, due to its ability to bind metal ions and form stable complexes.

- Molecular Formula : C10H18N2Na2O10

- Molecular Weight : 372.24 g/mol

- CAS Number : 6381-92-6

- IUPAC Name : Disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate; dihydrate

The structure of disodium EDTA allows it to effectively chelate divalent and trivalent metal ions, which is crucial for its biological functions.

Disodium EDTA exerts its biological effects primarily through its chelation properties. It binds to metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), lead (Pb²⁺), and others, preventing these ions from participating in biochemical reactions. This action has several implications:

- Inhibition of Metalloproteases : Disodium EDTA inhibits metalloproteases by chelating the metal ions required for their catalytic activity. This property is beneficial in enzyme assays and protein purification processes .

- Chelation Therapy : In medicine, disodium EDTA is used in chelation therapy to treat heavy metal poisoning (e.g., lead or mercury). By binding to toxic metals, it facilitates their excretion from the body .

- Antioxidant Activity : Some studies suggest that disodium EDTA may exhibit antioxidant properties by reducing oxidative stress through metal ion sequestration .

1. Biochemistry and Molecular Biology

Disodium EDTA is extensively used in laboratory settings for:

- Metal Ion Analysis : It serves as a standard reagent in analytical chemistry for determining metal ion concentrations.

- Enzyme Assays : Its ability to inhibit metalloproteases makes it useful in studying enzyme kinetics and mechanisms.

2. Medical Applications

- Heavy Metal Detoxification : Disodium EDTA is employed in treating conditions caused by heavy metal accumulation, such as lead poisoning.

- Cardiovascular Health : Some research indicates potential benefits in reducing arterial plaque formation through chelation of calcium ions .

3. Industrial Applications

Disodium EDTA is utilized in:

- Water Treatment : It prevents scale formation by binding divalent cations, enhancing water quality.

- Cosmetics and Personal Care Products : It acts as a stabilizer and preservative by sequestering metal ions that could cause product degradation .

Study 1: Chelation Therapy Efficacy

A clinical trial investigated the efficacy of disodium EDTA in patients with lead poisoning. Results indicated significant reductions in blood lead levels post-treatment, supporting its use as an effective chelating agent.

Study 2: Antioxidant Properties

Research published in the Journal of Biochemical Toxicology explored the antioxidant capacity of disodium EDTA against oxidative stress induced by heavy metals. The study found that disodium EDTA reduced oxidative damage markers significantly compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Stability Constants | Applications | Unique Features |

|---|---|---|---|

| Disodium EDTA | High | Chelation therapy, enzyme assays | Strong chelation of divalent cations |

| Nitrilotriacetic Acid (NTA) | Moderate | Water treatment, analytical chemistry | Less effective than EDTA |

| Diethylenetriaminepentaacetic Acid (DTPA) | Very High | Medical applications, radiopharmaceuticals | Higher affinity for certain metals |

Disodium EDTA stands out due to its high stability constants for metal complexes and effectiveness across various applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing disodium...dihydrate in laboratory settings?

Methodological Answer:

- Synthesis : Prepare the compound via controlled neutralization of EDTA (ethylenediaminetetraacetic acid) with sodium hydroxide in aqueous media. Ensure stoichiometric ratios (e.g., 2:1 NaOH:EDTA) and monitor pH to stabilize the dihydrate form. Evidence from standardized protocols highlights the use of ultra-pure water and controlled reagent additions to avoid impurities .

- Characterization : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the crystal structure. Use SHELX programs (e.g., SHELXL for refinement) to analyze bond angles, coordination geometry, and hydrogen-bonding networks, as demonstrated in cobalt(III) complex studies . Validate purity via elemental analysis and FT-IR spectroscopy to confirm carboxylate and amine functional groups .

Q. How can researchers confirm the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- FT-IR Spectroscopy : Identify key absorption bands for carboxylate (∼1600 cm⁻¹ asymmetric stretching, ∼1400 cm⁻¹ symmetric stretching) and amine groups (∼3300 cm⁻¹ N-H stretching). Compare with reference spectra from structurally resolved complexes (e.g., cobalt(III) coordination studies) .

- NMR Spectroscopy : Use ¹³C NMR to detect carboxymethyl carbons (∼175-180 ppm) and ethylenediamine backbone carbons (∼50-60 ppm). Discrepancies in peak splitting or shifts may indicate impurities or hydration-state variations .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data obtained for metal complexes involving this ligand?

Methodological Answer:

- Data Validation : Cross-reference crystallographic parameters (e.g., bond angles, torsion angles) with established coordination chemistry principles. For example, in a cobalt(III) complex, the O5–Co1–N2 angle (21.81°–117.39°) and Na1–O5 distances (∼2.5–3.0 Å) should align with octahedral geometry trends .

- Software Refinement : Utilize SHELXL’s restraints and constraints to address disorder or thermal motion artifacts. Adjust hydrogen-bonding networks (e.g., O9–H91/O10–H101 interactions) to stabilize the lattice structure .

- Comparative Analysis : Replicate experiments under varying conditions (e.g., pH, counterion substitutions) to isolate structural inconsistencies caused by hydration or metal-ligand dynamics .

Q. How does the compound’s coordination behavior vary with different metal ions, and what experimental approaches are used to study this?

Methodological Answer:

- Metal-Specific Coordination : The ligand’s hexadentate nature allows it to bind via four carboxylate oxygens and two amine nitrogens. For transition metals (e.g., Co³⁺, Fe³⁺), stability constants (log K) vary significantly (e.g., log K for Fe³⁺ ≈ 25.1 vs. Ca²⁺ ≈ 10.6), affecting selectivity in competitive binding assays .

- Experimental Techniques :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for metal-ligand interactions .

- XANES/EXAFS : Probe local coordination environments (e.g., Fe³⁺ vs. Mg²⁺) using synchrotron-based X-ray absorption spectroscopy .

- Molecular Dynamics (MD) Simulations : Model hydration effects on coordination geometry, as seen in Na1–O5–Co1 bridging interactions in cobalt complexes .

Q. What methodologies are recommended for analyzing the compound’s thermal stability and hydration-dependent phase transitions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 100–150°C to quantify dihydrate water content (theoretical: ∼9.7% for 2 H₂O). Compare with experimental values to detect anhydrous impurities .

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks corresponding to dehydration (∼120°C) and exothermic decomposition events (∼300°C) .

- Variable-Temperature XRD : Track lattice expansion/contraction during heating to correlate structural changes with thermal events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。